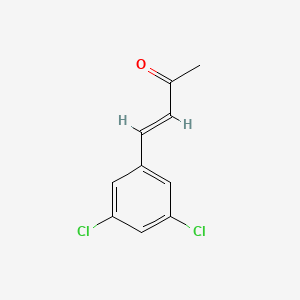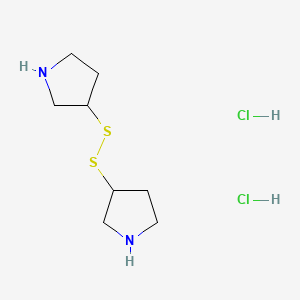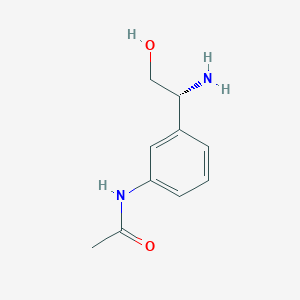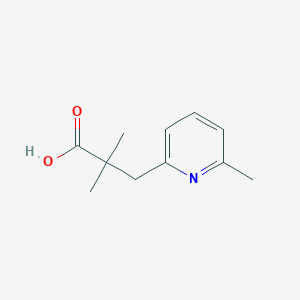
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C11H15NO2 This compound features a propanoic acid backbone substituted with a 6-methylpyridin-2-yl group and two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by the introduction of the propanoic acid moiety through a series of reactions involving intermediates such as esters or nitriles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
2,2-Dimethylpropanoic acid:
6-Methylpyridine: This compound contains the pyridine ring with a methyl group but does not have the propanoic acid moiety.
Uniqueness: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the combination of the propanoic acid backbone and the 6-methylpyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(12-8)7-11(2,3)10(13)14/h4-6H,7H2,1-3H3,(H,13,14) |
Clé InChI |
BHAZENZFKMXNLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)


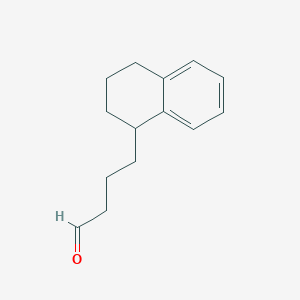

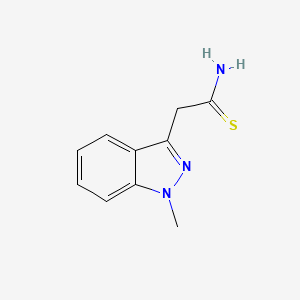

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)

